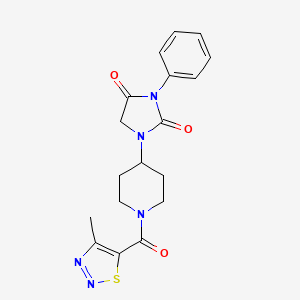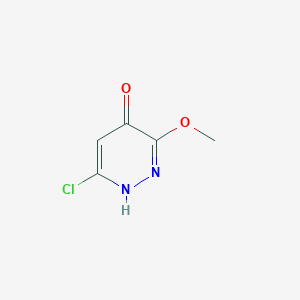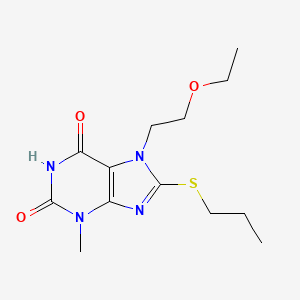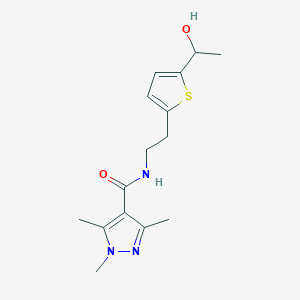
Rel-ethyl (1s,3s)-1-amino-3-methoxycyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-ethyl (1s,3s)-1-amino-3-methoxycyclobutane-1-carboxylate, commonly known as Rel-Et, is a cyclobutane derivative that has been extensively studied for its potential therapeutic applications. It is a chiral compound that exists in two enantiomeric forms, (1R,3R)- and (1S,3S)-Rel-Et, with the (1S,3S)-enantiomer being the most commonly used form in scientific research.
Mécanisme D'action
The exact mechanism of action of Rel-Et is not fully understood. It is believed to act as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory processes. Rel-Et has also been shown to modulate the activity of various neurotransmitter systems, including the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
Rel-Et has been shown to have various biochemical and physiological effects, including the modulation of glutamate and GABA neurotransmission, the inhibition of nitric oxide synthase, and the reduction of oxidative stress. It has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Rel-Et has several advantages for laboratory experiments, including its high potency and selectivity for the glycine site of the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, its high cost and limited availability may pose limitations for some research groups.
Orientations Futures
There are several future directions for research on Rel-Et, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields, such as cardiology and immunology, and the exploration of its mechanism of action at the molecular level. Additionally, the development of more selective and potent analogs of Rel-Et may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
Rel-Et can be synthesized using various methods, including the Staudinger reduction of the corresponding lactam, the Michael addition of a glycine derivative to a cyclobutene, and the diastereoselective reduction of a cyclobutanone. The most commonly used method involves the diastereoselective reduction of a cyclobutanone using L-alanine as a chiral auxiliary.
Applications De Recherche Scientifique
Rel-Et has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In psychiatry, Rel-Et has been studied for its potential use as an antidepressant and anxiolytic agent. It has also been shown to have anticancer activity in vitro and in vivo.
Propriétés
IUPAC Name |
ethyl 1-amino-3-methoxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-12-7(10)8(9)4-6(5-8)11-2/h6H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDBIAICHWIDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2628420.png)

![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B2628422.png)

![N-[(furan-2-yl)methyl]-4-hydroxy-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}butanamide](/img/structure/B2628425.png)
![3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628427.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)

![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2628433.png)
